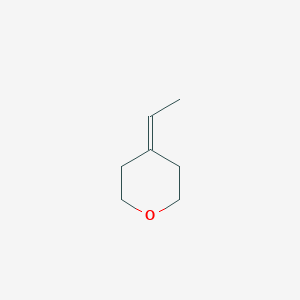

4-Ethylidenetetrahydro-2h-pyran

Description

Significance of the Tetrahydropyran (B127337) Moiety in Organic Synthesis

The tetrahydropyran moiety is a prevalent structural motif in a vast array of biologically active natural products, particularly those of marine origin. nih.gov This has spurred considerable effort in developing efficient and versatile methods for the synthesis of tetrahydropyran derivatives. nih.gov In medicinal chemistry, the tetrahydropyran ring is considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com The oxygen atom in the ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. pharmablock.com

One of the most common applications of the tetrahydropyran structure is in the form of the 2-tetrahydropyranyl (THP) group, which serves as a widely used protecting group for alcohols in organic synthesis. wikipedia.org Alcohols react with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers, which are stable under a variety of reaction conditions and can be readily cleaved by mild acid to regenerate the alcohol. wikipedia.orgsigmaaldrich.com

The synthesis of substituted tetrahydropyrans is a key area of research, with numerous methods developed to control the stereochemistry of these cyclic ethers. nih.gov These methods include intramolecular Prins reactions, hetero-Diels-Alder cycloadditions, oxa-Michael additions, and palladium-catalyzed alkoxycarbonylations, among others. nih.gov The development of one-pot multicomponent reactions has also provided efficient routes to highly functionalized pyran derivatives. nih.govnih.gov

Historical Context of Ethylidene-Substituted Pyran Chemistry

The chemistry of pyran derivatives has a long history, with early work focusing on the reactivity and synthesis of simple pyrans and their hydrogenated counterparts. The study of 2H-pyrans, for example, has been complicated by their tendency to exist in equilibrium with their open-chain valence isomers, the 1-oxatrienes. nih.gov However, the fusion of a 2H-pyran to an aromatic ring, as seen in chromenes, provides stability. nih.gov

The synthesis of related structures, such as 5-ethylidenetetrahydro-4-(2-hydroxyethyl)-2H-pyran-2-one, indicates the exploration of ethylidene-substituted pyranones in chemical literature. nih.gov

Overview of Research Trends in 4-Ethylidenetetrahydro-2H-pyran Research

Current research involving tetrahydropyran derivatives is heavily focused on their application in medicinal chemistry and the development of sustainable synthetic methodologies. There is a growing trend towards the use of green chemistry principles, such as employing heterogeneous catalysts and environmentally friendly solvents, for the synthesis of pyran derivatives. nih.govmdpi.com

While specific research trends for "4-Ethylidenetetrahydro-2h-pyran" are not explicitly detailed in the search results, the broader trends in tetrahydropyran chemistry suggest that research on this compound would likely involve:

Novel Synthetic Methods: Development of new, efficient, and stereoselective routes to synthesize 4-ethylidenetetrahydro-2H-pyran and its derivatives. This could involve leveraging modern catalytic systems and multicomponent reactions. nih.govmdpi.com

Applications in Organic Synthesis: Exploring the utility of 4-ethylidenetetrahydro-2H-pyran as a building block or intermediate in the total synthesis of complex natural products and other target molecules. nih.gov

Medicinal Chemistry: Investigating the potential biological activity of derivatives of 4-ethylidenetetrahydro-2H-pyran, given the established importance of the tetrahydropyran scaffold in drug discovery. pharmablock.comauctoresonline.org

The table below summarizes some key properties and identifiers for related tetrahydropyran compounds, highlighting the type of data that is typically available for such molecules.

| Property | 4-Ethynyltetrahydro-2H-pyran sigmaaldrich.com | 2H-Pyran, 2-ethoxy-4-methyl tetrahydro- nih.gov | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- nist.gov |

| Molecular Formula | C₇H₁₀O | C₈H₁₆O₂ | C₁₀H₁₈O |

| Molecular Weight | 110.15 g/mol | 144.21 g/mol | 154.2493 g/mol |

| CAS Number | Not available in search results | 25724-34-9 | 16409-43-1 |

| IUPAC Name | 4-ethynyl-oxane | 2-ethoxy-4-methyloxane | (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

4-ethylideneoxane |

InChI |

InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2H,3-6H2,1H3 |

InChI Key |

CHHRZBYYDKQUJV-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylidenetetrahydro 2h Pyran and Analogues

Strategies for Constructing the Tetrahydropyran (B127337) Ring System

Intramolecular Cyclization Reactions

Intramolecular cyclization stands as a cornerstone for tetrahydropyran synthesis, offering a high degree of control over regioselectivity and stereoselectivity.

One prominent method is the intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols. This reaction can be catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), which activates the epoxide for nucleophilic attack by the distal hydroxyl group, leading to a 6-endo cyclization. nih.gov Rhodium catalysts have also been employed to achieve this transformation under milder conditions, which can be advantageous for substrates with acid-sensitive functional groups. nih.gov

The Prins cyclization and its variants represent another powerful tool. beilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion is then trapped by the alkene, forming the tetrahydropyran ring. beilstein-journals.org Silyl-Prins cyclizations, which utilize allylsilanes, vinylsilanes, or propargylsilanes as internal nucleophiles, are particularly effective for constructing a variety of substituted THPs. nih.gov For instance, the reaction of a silane (B1218182) with an aldehyde in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can yield cis-2,6-disubstituted tetrahydropyrans. nih.gov

Intramolecular oxa-Michael reactions provide an alternative pathway, particularly for the synthesis of substituted THPs. In this approach, a precursor containing both a hydroxyl group and an α,β-unsaturated system undergoes cyclization, often catalyzed by chiral phosphoric acids to achieve high enantioselectivity. whiterose.ac.uk

Furthermore, metal-catalyzed intramolecular hydroalkoxylation of unactivated olefins offers a direct route to the THP ring. organic-chemistry.org Catalysts based on platinum, gold, cobalt, and copper have been successfully used to facilitate the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. organic-chemistry.org

| Cyclization Strategy | Typical Precursor | Catalyst/Reagent Example | Key Feature |

| Intramolecular Epoxide Ring Opening (IERO) | 4,5-Epoxy-alcohol | BF₃·Et₂O, Rhodium catalysts | Forms THP via 6-endo cyclization. nih.gov |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Lewis Acids (e.g., TiCl₄, TMSOTf) | Generates an oxocarbenium ion intermediate. beilstein-journals.orgnih.gov |

| Intramolecular oxa-Michael Addition | Hydroxy-functionalized α,β-unsaturated system | Chiral Phosphoric Acids | Suitable for asymmetric synthesis. whiterose.ac.uk |

| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Pt, Au, Co, or Cu catalysts | Direct addition of O-H across a C=C bond. organic-chemistry.org |

Ring Transformation Approaches from Precursor Systems

Ring transformation methodologies allow for the conversion of pre-existing cyclic structures into the desired tetrahydropyran system. These approaches can be particularly useful for accessing complex substitution patterns.

A notable example is the ring expansion of a substituted tetrahydrofuran (B95107). For instance, an all-cis-tetrasubstituted tetrahydrofuran bearing an iodomethyl group can undergo ring expansion to a tetrahydropyran ring upon treatment with a hydride source. acs.org This transformation proceeds via the attack of the hydride on the carbon atom at the 5-position of the tetrahydrofuran ring. acs.org

Another strategy involves the reaction of a donor-acceptor cyclobutane (B1203170) with an aldehyde. Under Lewis acid catalysis, the cyclobutane can undergo a formal [4+2] cycloaddition, where the cyclobutane acts as a four-atom component, to generate a highly substituted tetrahydropyran. lboro.ac.uk

Rearrangement reactions, such as the Wolff rearrangement , can also be employed for ring expansion. While complex, this reaction can convert a bicyclic ketone containing a smaller ring into a larger fused ring system that incorporates the tetrahydropyran motif. libretexts.org

| Ring Transformation Method | Precursor System | Reagent/Condition | Outcome |

| Ring Expansion | Tetrahydrofuran with iodomethyl group | Hydride source | Forms a tetrahydropyran ring. acs.org |

| Cycloaddition/Rearrangement | Donor-acceptor cyclobutane and aldehyde | Lewis Acid | Generates a highly substituted tetrahydropyran. lboro.ac.uk |

| Olefin Metathesis/Migration | Allyl ether | Grubbs' catalyst with hydride source | Converts to a cyclic enol ether (dihydropyran). organic-chemistry.org |

Metal-Catalyzed Cycloaddition and Condensation Reactions

Metal catalysts play a pivotal role in mediating cycloaddition and condensation reactions to form tetrahydropyran rings, often providing access to products with high stereoselectivity that are difficult to obtain through other means. researchgate.net

Hetero-Diels-Alder reactions are a classic example, where a diene reacts with a heterodienophile (such as an aldehyde or ketone) to form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran. The use of chiral catalysts, for example, C2-symmetric bis(oxazoline)-Cu(II) complexes, can render this reaction highly enantioselective. organic-chemistry.org

Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes are effective for constructing bicyclic systems containing a tetrahydropyran ring. williams.edu These reactions can proceed under mild conditions where the corresponding thermal Diels-Alder reaction might fail, and they tolerate a range of functional groups. williams.edu A common catalyst system for this transformation is Ni(COD)₂ with a phosphine (B1218219) ligand. williams.edu

Other metal-catalyzed reactions include palladium-catalyzed processes that enable the synthesis of pyran motifs from a range of alcohols through C-H activation. organic-chemistry.org Similarly, gold catalysts, such as IPrAuCl, can be used to synthesize functionalized oxabicyclic compounds that contain the pyran structure. organic-chemistry.org

Introduction of the Ethylidene Moiety

Once the tetrahydropyran ring is formed, the exocyclic ethylidene group (C=CHCH₃) must be installed. This is typically achieved through olefination of a corresponding ketone or through more advanced multi-step processes.

Olefination Reactions (e.g., Wittig-type)

The Wittig reaction is a widely used and reliable method for converting a ketone, in this case, tetrahydro-2H-pyran-4-one, into an alkene. wikipedia.orglibretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with the ketone to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org

To generate the specific ethylidene group, ethyltriphenylphosphonium bromide is first prepared via the Sₙ2 reaction of triphenylphosphine with ethyl bromide. libretexts.org This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding ylide (Ph₃P=CHCH₃). libretexts.org The reaction of this ylide with tetrahydro-2H-pyran-4-one yields 4-ethylidenetetrahydro-2H-pyran. The stereochemistry of the resulting alkene (E vs. Z) can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Related methods like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, can also be employed and often favor the formation of the (E)-alkene. organic-chemistry.org For synthesizing tetrahydropyran derivatives, the Julia-Kocienski reaction is another powerful olefination tool. google.com

| Olefination Reaction | Key Reagent | Carbonyl Precursor | Key Feature |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHCH₃) | Tetrahydro-2H-pyran-4-one | Versatile and widely used for C=C bond formation. wikipedia.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Tetrahydro-2H-pyran-4-one | Often provides high E-selectivity. organic-chemistry.org |

| Julia-Kocienski Reaction | Sulfone derivative | Tetrahydro-2H-pyran-4-one | A reliable method for stereoselective olefination. google.com |

Advanced Alkylation and Rearrangement Processes

More intricate routes to the ethylidene group involve alkylation followed by elimination, or rearrangement reactions.

One potential strategy is the alpha-alkylation of a ketone enolate. youtube.com Tetrahydro-2H-pyran-4-one can be deprotonated at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.com This enolate can then be treated with an ethyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to introduce an ethyl group at the C3 position, forming 3-ethyltetrahydro-2H-pyran-4-one. Subsequent synthetic steps would then be required to transform this intermediate into the target 4-ethylidene structure, for example, through reduction of the ketone and subsequent dehydration.

Rearrangement reactions represent another class of advanced methods. While direct application to form the ethylidene group is less common, foundational rearrangement principles could be adapted. For example, the Shapiro reaction or the Bamford-Stevens reaction can convert ketones into alkenes via tosylhydrazone intermediates. By applying this to a 4-acetyltetrahydropyran precursor, one could envision a pathway to the ethylidene moiety.

Furthermore, a nih.govwhiterose.ac.uk-Wittig rearrangement is a base-catalyzed rearrangement of an ether that could potentially be applied in a complex synthesis to form the required carbon skeleton. slideshare.net These advanced methods offer alternative, albeit often more complex, synthetic entries into the target molecule.

Stereoselective and Enantioselective Synthesis of 4-Ethylidenetetrahydro-2H-pyran Derivatives

The precise spatial arrangement of atoms within a molecule is crucial for its biological activity. Consequently, the development of stereoselective and enantioselective methods for the synthesis of 4-ethylidenetetrahydro-2H-pyran derivatives is of paramount importance. Key strategies to achieve this include the Prins cyclization, Wittig-type olefination of a precursor ketone, and metal-catalyzed cycloadditions.

A prominent and powerful method for constructing the tetrahydropyran ring is the Prins reaction , which involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. acs.orgnih.govwikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.com The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions. Termination of the Prins cyclization cascade can lead to the formation of an exocyclic double bond, providing a direct route to 4-methylenetetrahydropyran derivatives. For instance, the use of specific terminating groups, such as ene-carbamates, has been shown to yield all-cis-tetrahydropyran-4-ones, which can be further functionalized. nih.gov More directly, tandem allylation–silyl-Prins cyclization strategies have been developed for the stereoselective synthesis of polysubstituted exo-methylene tetrahydropyrans. nih.gov

Recent advancements have focused on rendering the Prins reaction enantioselective. The use of chiral Brønsted acids or Lewis acids as catalysts can induce asymmetry, leading to the formation of enantioenriched tetrahydropyran products.

Another versatile approach involves the Wittig reaction on a pre-formed 4-ketotetrahydropyran precursor. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmnstate.edulumenlearning.com This method allows for the direct installation of the ethylidene group. The stereochemistry of the resulting exocyclic double bond (E or Z) is dependent on the nature of the phosphorus ylide employed. Stabilized ylides typically afford the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. organic-chemistry.org This allows for a degree of control over the final product's geometry. The synthesis of the 4-ketotetrahydropyran precursor can be achieved through various methods, including the diastereoselective cyclization of hydroxy silyl (B83357) enol ethers with aldehydes. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methods for 4-Alkylidenetetrahydropyrans

| Method | Key Features | Stereocontrol | Potential for 4-Ethylidene Synthesis |

| Prins Cyclization | Acid-catalyzed condensation of an aldehyde and a homoallylic alcohol. Can terminate to form an exocyclic double bond. nih.govorganic-chemistry.org | Diastereoselectivity is often controlled by chair-like transition states. Enantioselectivity can be achieved with chiral catalysts. organic-chemistry.org | High potential through termination of the cyclization cascade. |

| Wittig Reaction | Reaction of a 4-ketotetrahydropyran with a phosphorus ylide. organic-chemistry.orglibretexts.org | E/Z selectivity of the ethylidene group is controlled by the choice of a stabilized or non-stabilized ylide. organic-chemistry.org | Direct and versatile method for installing the ethylidene group. |

| Gold-Catalyzed [2+2+2] Cycloaddition | Intermolecular cycloaddition of allenamides, alkenes, and aldehydes. acs.org | Can achieve high enantioselectivity with chiral gold catalysts. acs.org | Provides access to highly substituted and enantioenriched tetrahydropyrans with exocyclic double bonds. |

Advanced metal-catalyzed reactions have also emerged as powerful tools. For example, gold(I)-catalyzed enantioselective [2+2+2] cycloadditions of allenamides, alkenes, and aldehydes provide an atom-economical route to highly substituted tetrahydropyrans with exocyclic double bonds. acs.org These reactions, facilitated by chiral N-heterocyclic carbene-gold catalysts, can proceed with high levels of enantioselectivity. acs.org

Sustainable and Green Chemistry Approaches in 4-Ethylidenetetrahydro-2H-pyran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. nih.govscirp.orgrsc.org In the context of 4-ethylidenetetrahydro-2H-pyran synthesis, several sustainable approaches have been explored.

A key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in Prins cyclizations has been demonstrated. organic-chemistry.org Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, affording tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org Such methodologies reduce the reliance on volatile organic solvents.

The use of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and recycled. For the synthesis of dihydropyridines, which share some synthetic principles with pyrans, various nanomaterial-based catalysts have been developed, including ZnO@SnO2 and CuI nanoparticles. nih.gov These catalysts often allow for reactions to be carried out under solvent-free conditions, further enhancing the green credentials of the process. scirp.org

Ultrasound irradiation has emerged as a green technique to promote chemical reactions. It can enhance reaction rates and yields, often under milder conditions. Catalyst-free, one-pot, four-component synthesis of functionalized dihydropyridines has been achieved under ultrasound irradiation in aqueous ethanol, highlighting the potential of this technology for the synthesis of related heterocyclic compounds. rsc.org

Furthermore, the origin of the starting materials is a crucial consideration for sustainability. The synthesis of the basic tetrahydropyran (THP) ring from renewable biomass sources has been reported. nih.gov Specifically, THP can be produced via the hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO2 catalyst. nih.gov While this provides the saturated core, subsequent functionalization would be necessary to introduce the 4-ethylidene group.

Table 2: Green Chemistry Approaches in Pyran and Tetrahydropyran Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Reference |

| Use of Safer Solvents | Water as a solvent for Prins cyclization. | Phosphomolybdic acid catalyzed reaction in water. organic-chemistry.org |

| Catalysis | Use of recyclable heterogeneous catalysts. | Nanomaterial-based catalysts for dihydropyridine (B1217469) synthesis. nih.gov |

| Energy Efficiency | Ultrasound-assisted synthesis to reduce reaction times and energy input. | Catalyst-free synthesis of dihydropyridines under ultrasound. rsc.org |

| Use of Renewable Feedstocks | Synthesis of the tetrahydropyran core from biomass. | Hydrogenation of furfural-derived dihydropyran. nih.gov |

| Atom Economy | One-pot multi-component reactions. | Four-component synthesis of dihydropyridines. rsc.org |

By integrating these green and sustainable practices, the synthesis of 4-ethylidenetetrahydro-2H-pyran and its derivatives can be achieved in a more environmentally responsible manner, minimizing waste and energy consumption while still accessing these valuable chemical entities.

Reactivity and Reaction Mechanisms of 4 Ethylidenetetrahydro 2h Pyran Systems

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 4-ethylidenetetrahydro-2H-pyran, the exocyclic double bond and the adjacent pyran ring can participate in various pericyclic transformations, including sigmatropic rearrangements and cycloaddition reactions.

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. wikipedia.orglibretexts.org While specific studies on 4-ethylidenetetrahydro-2H-pyran are not extensively documented, its structure allows for the theoretical possibility of such rearrangements.

A nih.govwikipedia.org-sigmatropic rearrangement , often seen as a Wagner-Meerwein shift, could be initiated by the formation of a reactive intermediate, such as a carbocation adjacent to the pyran ring. However, these shifts are more common in strained systems or with the assistance of a catalyst.

More relevant to the structure of 4-ethylidenetetrahydro-2H-pyran are researchgate.netresearchgate.net-sigmatropic rearrangements , such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.orgnih.govlibretexts.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. wikipedia.orglibretexts.orglibretexts.org For 4-ethylidenetetrahydro-2H-pyran itself, a direct researchgate.netresearchgate.net-sigmatropic rearrangement is not immediately apparent. However, derivatives of this compound, particularly those with appropriately placed substituents, could undergo such transformations. For instance, the introduction of a vinyl ether moiety at a suitable position on the pyran ring could set the stage for a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org The Claisen rearrangement is known to proceed through a concerted, stereospecific mechanism via a chair-like transition state. nih.gov

The oxy-Cope rearrangement, a variation of the Cope rearrangement, involves a 1,5-diene with a hydroxyl group at the C3 position. libretexts.org Deprotonation to form an alkoxide can significantly accelerate the reaction. While 4-ethylidenetetrahydro-2H-pyran does not fit this substrate class, its derivatives could be designed to undergo this synthetically useful transformation.

It is important to note that many sigmatropic rearrangements are reversible, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product. msu.edu

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The exocyclic double bond in 4-ethylidenetetrahydro-2H-pyran can potentially act as a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgchemistrysteps.com The reactivity of the ethylidene group in 4-ethylidenetetrahydro-2H-pyran as a dienophile would be influenced by the electronic nature of the pyran ring and any substituents present. The presence of the electron-donating ether oxygen might slightly increase the electron density of the double bond, making it more suitable for reactions with electron-deficient dienes (an "inverse-electron-demand" Diels-Alder scenario). Conversely, the introduction of electron-withdrawing groups on the pyran ring could enhance its reactivity towards electron-rich dienes.

The Diels-Alder reaction is a concerted, stereospecific reaction where the stereochemistry of the reactants is retained in the product. chemistrysteps.commasterorganicchemistry.com For a cyclic dienophile, this can lead to the formation of bicyclic products with specific stereochemical arrangements. chemistrysteps.com

Besides the [4+2] cycloaddition, other types of cycloadditions, such as [2+2] cycloadditions, are also possible. nih.gov Photochemical [2+2] cycloadditions can be used to synthesize strained four-membered rings. libretexts.orgyoutube.com Ketenes can also undergo thermal [2+2] cycloadditions with alkenes. nih.govlibretexts.org The feasibility of these reactions with 4-ethylidenetetrahydro-2H-pyran would depend on the specific reaction conditions and the nature of the reacting partner.

Ring-Opening and Polymerization Mechanisms

The tetrahydropyran (B127337) ring, being a cyclic ether, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or specific catalysts. This can lead to the formation of functionalized acyclic compounds or initiate polymerization.

Acid-catalyzed ring-opening of tetrahydropyrans typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbons. pressbooks.publibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The regioselectivity of the attack depends on the substitution pattern of the ring. For an unsymmetrical epoxide, nucleophilic attack in acidic media often occurs at the more substituted carbon, indicative of an SN1-like character in the transition state. pressbooks.pubmasterorganicchemistry.com In the case of 4-ethylidenetetrahydro-2H-pyran, acid-catalyzed ring-opening would likely lead to a variety of products depending on the reaction conditions and the nucleophile present.

The presence of the ethylidene group can also influence the ring-opening process. For instance, intramolecular reactions involving the double bond could occur following the initial ring-opening.

The ability of the tetrahydropyran ring to undergo ring-opening also makes 4-ethylidenetetrahydro-2H-pyran a potential monomer for cationic ring-opening polymerization (CROP). CROP is a chain-growth polymerization initiated by a cationic species, typically a strong acid or a Lewis acid. nih.gov The polymerization of 2,3-dihydro-4H-pyran has been shown to proceed via a cationic mechanism, where the propagation involves the double bond. researchgate.net For 4-ethylidenetetrahydro-2H-pyran, a similar cationic polymerization could be envisioned, potentially leading to polymers with unique structures and properties. The polymerization mechanism would involve initiation by a cation, followed by propagation through the sequential addition of monomer units, and termination or chain transfer steps.

Electrophilic and Nucleophilic Reactivity of the Pyran Ring System

The pyran ring system in 4-ethylidenetetrahydro-2H-pyran exhibits both electrophilic and nucleophilic character, allowing for a range of reactions.

The exocyclic double bond is a site of high electron density and is therefore susceptible to electrophilic attack . Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration. The regioselectivity of these additions would follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form a more stable carbocation intermediate.

The ether oxygen of the pyran ring possesses lone pairs of electrons, rendering it nucleophilic . This nucleophilicity is evident in its ability to be protonated by acids, which is the initial step in acid-catalyzed ring-opening. pressbooks.publibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Conversely, the carbon atoms adjacent to the ether oxygen are electrophilic and can be subject to nucleophilic attack , especially when the oxygen is protonated or coordinated to a Lewis acid. This is the key step in the ring-opening reactions discussed previously. Nucleophilic substitution reactions on the pyran ring itself are less common for a saturated system like tetrahydropyran, unless a suitable leaving group is present. In related aromatic heterocyclic systems like pyridine, nucleophilic aromatic substitution occurs preferentially at the positions ortho and para to the heteroatom due to the stabilization of the anionic intermediate. acs.org While 4-ethylidenetetrahydro-2H-pyran is not aromatic, the electronic influence of the ether oxygen would still direct the reactivity of the ring.

Catalyst-Mediated Transformations and Their Mechanistic Insights

Catalysts, particularly transition metals, can mediate a wide array of transformations on 4-ethylidenetetrahydro-2H-pyran, offering pathways to novel structures with high efficiency and selectivity.

Rhodium catalysts are particularly versatile for reactions involving olefins and ethers. nih.govresearchgate.netnih.govrsc.orgescholarship.orgrsc.org While specific studies on 4-ethylidenetetrahydro-2H-pyran are limited, the known reactivity of rhodium with similar substrates provides insight into potential transformations.

Rhodium complexes can catalyze the isomerization of the exocyclic double bond to an endocyclic position. This process typically involves the formation of a rhodium-hydride species which then adds to the double bond and is subsequently eliminated to form the more stable, substituted internal alkene.

Hydroformylation , the addition of a formyl group and a hydrogen atom across the double bond, is another important rhodium-catalyzed reaction. This would lead to the formation of an aldehyde, which could be a valuable synthetic intermediate.

Rhodium catalysts are also known to promote cycloaddition reactions . For instance, rhodium-catalyzed [2+2+2] cycloadditions of diynes with the ethylidene group could be a viable route to complex polycyclic systems. researchgate.net Mechanistic studies on related systems suggest that these reactions proceed through the formation of rhodacyclopentadiene intermediates. nih.gov

Furthermore, rhodium-catalyzed C-H activation could potentially be used to functionalize the tetrahydropyran ring at positions that are otherwise unreactive. rsc.org The directing effect of the ether oxygen could play a crucial role in determining the regioselectivity of such reactions.

Mechanistic investigations of rhodium-catalyzed reactions often reveal complex catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps. nih.gov The specific ligands on the rhodium center can have a profound impact on the chemo-, regio-, and stereoselectivity of the reaction. escholarship.org

Palladium-Catalyzed Reactions

While specific palladium-catalyzed reactions starting directly with 4-ethylidenetetrahydro-2H-pyran are not extensively documented in dedicated studies, its structural features, particularly the exocyclic alkene, allow for predictions of its reactivity based on well-established palladium-catalyzed transformations. One of the most fundamental and widely used of these is catalytic hydrogenation.

Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for the hydrogenation of carbon-carbon double and triple bonds. masterorganicchemistry.comresearchgate.net The reaction involves the addition of two hydrogen atoms across the double bond, converting the alkene to an alkane. masterorganicchemistry.comyoutube.com In the case of 4-ethylidenetetrahydro-2H-pyran, this reaction would reduce the ethylidene group to an ethyl group, yielding 4-ethyltetrahydropyran.

The generally accepted mechanism for this type of heterogeneous catalysis involves several steps. First, the hydrogen gas (H₂) adsorbs onto the surface of the palladium metal. masterorganicchemistry.com The alkene also coordinates to the metal surface. The reaction proceeds through the stepwise transfer of hydrogen atoms from the metal surface to the carbons of the double bond, typically occurring with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The resulting saturated product has a lower affinity for the palladium surface and is released, allowing the catalyst to facilitate another reaction cycle. masterorganicchemistry.com

The process begins with the activation of a palladium(II) salt to the catalytically active palladium(0) state, which then enters the catalytic cycle. youtube.comyoutube.com For hydrogenation, palladium hydrides are key intermediates formed on the catalyst surface. nih.gov

Table 1: Predicted Outcome of Palladium-Catalyzed Hydrogenation

| Reactant | Catalyst | Reagent | Predicted Product | Reaction Type |

| 4-Ethylidenetetrahydro-2H-pyran | Pd/C | H₂ | 4-Ethyltetrahydropyran | Catalytic Hydrogenation |

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. While specific organocatalytic reactions involving 4-ethylidenetetrahydro-2H-pyran as a substrate are not prominently described, the molecule's structure suggests potential for certain transformations.

For an organocatalytic reaction to occur, the substrate typically needs to be activated by the catalyst. In a related structure, 2H-Pyran-2-one, 5-ethylidenetetrahydro-4-(2-hydroxyethyl)-, the exocyclic double bond is conjugated to a carbonyl group, making it an excellent Michael acceptor for conjugate additions. nih.gov Although 4-ethylidenetetrahydro-2H-pyran itself lacks this activating group, its derivatives containing an adjacent electron-withdrawing group on the ethylidene moiety would be susceptible to organocatalytic conjugate addition.

A common example is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, often catalyzed by a chiral secondary amine like proline. youtube.com The mechanism typically involves the formation of an enamine between the catalyst and a carbonyl donor, which then acts as the nucleophile. youtube.com Alternatively, the organocatalyst can activate the acceptor. In a hypothetical scenario where an activated derivative of 4-ethylidenetetrahydro-2H-pyran (e.g., with a ketone group on the ethylidene side chain) is used, an organocatalyst could facilitate the stereoselective addition of a nucleophile.

Table 2: Hypothetical Organocatalytic Michael Addition

| Substrate Type | Catalyst Example | Nucleophile Example | Reaction Type | Mechanistic Intermediate |

| Activated 4-alkylidenetetrahydropyran | Proline | Aldehyde/Ketone | Michael Addition | Enamine/Iminium ion |

Thermal Decomposition Pathways and Kinetic Studies

A computational study on the thermolysis of molecules like 3,6-dihydro-2H-pyran (DHP) and 4-methyl-3,6-dihydro-2H-pyran (MDHP) revealed a concerted, six-membered transition state mechanism. mdpi.comresearchgate.net This pathway is essentially a retro-Diels-Alder reaction. For MDHP, the decomposition yields formaldehyde (B43269) and 2-methyl-1,3-butadiene. mdpi.com The presence of a methyl group at the 4-position was found to decrease the activation free energy compared to the unsubstituted DHP, thereby promoting thermal decomposition. mdpi.com The calculated activation free energy (ΔG≠) for the decomposition of MDHP at 600 K is 190 kJ·mol⁻¹. mdpi.com

It is important to note that 4-ethylidenetetrahydro-2H-pyran is a saturated ring system, unlike the dihydropyrans studied. Therefore, it would not undergo a retro-Diels-Alder reaction in the same manner. Its thermal decomposition would likely require higher temperatures and proceed through different, possibly radical-based, mechanisms involving homolytic bond cleavage, similar to the decomposition of tetrahydrofuran (B95107), which yields products like ethylene (B1197577) and formaldehyde. acs.orgrsc.org The saturated tetrahydropyran ring itself is generally stable. rsc.orgwikipedia.org

Table 3: Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 4-Methyl-3,6-dihydro-2H-pyran at 600 K

| Parameter | Value | Unit |

| Activation Energy (Ea) | 208 | kJ·mol⁻¹ |

| Activation Enthalpy (ΔH≠) | 203 | kJ·mol⁻¹ |

| Activation Free Energy (ΔG≠) | 190 | kJ·mol⁻¹ |

| Activation Entropy (ΔS≠) | 22 | J·mol⁻¹·K⁻¹ |

| Data sourced from a computational study on a related dihydropyran system. mdpi.com |

Advanced Spectroscopic Elucidation of 4 Ethylidenetetrahydro 2h Pyran Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule, revealing their chemical environment and connectivity.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 4-Ethylidenetetrahydro-2H-pyran, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals characteristic signals that correspond to the different types of protons in the molecule. google.com The interpretation of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for the assignment of each proton to its specific position in the pyran ring and the ethylidene group.

A key feature in the ¹H NMR spectrum is the multiplet corresponding to the vinylic proton of the ethylidene group, which typically appears in the downfield region. The protons on the carbons adjacent to the oxygen atom in the tetrahydropyran (B127337) ring are also shifted downfield due to the electronegativity of the oxygen. The methylene (B1212753) protons of the ring exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH- | 5.28 - 5.19 | m | |

| -O-CH₂- | 3.69 - 3.61 | m | |

| Ring-CH₂- (adjacent to C=) | 2.26 | t | 5.5 |

| Ring-CH₂- | 2.21 - 2.16 | m | |

| =C-CH₃ | 1.58 | d | 6.7 |

Table 1: ¹H NMR Spectroscopic Data for 4-Ethylidenetetrahydro-2H-pyran in CDCl₃. google.com

Carbon (¹³C) NMR Spectroscopy

While specific experimental ¹³C NMR data for 4-Ethylidenetetrahydro-2H-pyran is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the structure. The spectrum would show distinct signals for each of the seven carbon atoms. The quaternary carbon of the ethylidene group and the carbon double-bonded to it would appear in the olefinic region (typically δ 100-150 ppm). The carbons of the tetrahydropyran ring attached to the oxygen atom would be found in the range of δ 60-80 ppm. The remaining methylene carbons of the ring and the methyl carbon of the ethylidene group would resonate in the upfield aliphatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Detailed experimental data from two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for 4-Ethylidenetetrahydro-2H-pyran are not readily found in published literature. However, these techniques would be crucial for a complete structural assignment.

COSY would reveal proton-proton coupling correlations, helping to trace the connectivity of the protons within the pyran ring and the ethylidene group. For instance, it would show a correlation between the vinylic proton and the methyl protons of the ethylidene group.

HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

Specific Electron Ionization Mass Spectrometry (EIMS) data for 4-Ethylidenetetrahydro-2H-pyran is not prominently available in the surveyed scientific literature. In a typical EI mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the ethyl group, or cleavage of the pyran ring, providing further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data for 4-Ethylidenetetrahydro-2H-pyran has not been specifically reported in the available literature. HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirming the molecular formula of C₇H₁₂O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds within a complex mixture. nih.govresearchgate.net The gas chromatograph separates components based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the ionized compounds and their fragments, enabling molecular weight determination and structural elucidation. york.ac.uk In the context of 4-Ethylidenetetrahydro-2H-pyran, which may be present in essential oils or synthetic reaction mixtures, GC-MS is invaluable for its identification and quantification. mdpi.comasianpubs.org

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could lead to the loss of an ethyl group or other substituents attached to the pyran ring.

Ring Opening and Cleavage: The tetrahydropyran ring can undergo ring-opening followed by a series of cleavage reactions, leading to the formation of various smaller fragment ions.

Retro-Diels-Alder (RDA) Reaction: Although more characteristic of unsaturated rings, a retro-Diels-Alder-type fragmentation might occur, leading to the expulsion of a neutral molecule like ethene from the ethylidene group.

Loss of Small Neutral Molecules: The loss of stable neutral molecules such as water (H₂O), carbon monoxide (CO), or hydrocarbons from the molecular ion or fragment ions is also anticipated.

A hypothetical table of major mass spectral peaks for 4-Ethylidenetetrahydro-2H-pyran is presented below, based on the fragmentation of similar pyran structures. The exact mass-to-charge ratios (m/z) and relative intensities would require experimental verification.

| Hypothetical m/z | Proposed Fragment Ion | Potential Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion [M]⁺ |

| 111 | [C₇H₁₁O]⁺ | Loss of a methyl group (•CH₃) |

| 97 | [C₆H₉O]⁺ | Loss of an ethyl group (•C₂H₅) |

| 83 | [C₅H₇O]⁺ | Cleavage of the pyran ring |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Hydrocarbon fragment |

This table is illustrative and based on general fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.org The IR spectrum of 4-Ethylidenetetrahydro-2H-pyran would exhibit characteristic absorption bands corresponding to its key structural features: the ether linkage, the carbon-carbon double bond, and the saturated hydrocarbon backbone.

Characteristic IR Absorption Bands for 4-Ethylidenetetrahydro-2H-pyran:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong |

| C=C (Ethylidene) | Stretch | 1680 - 1640 | Medium to Weak |

| =C-H (Alkenyl) | Stretch | 3100 - 3010 | Medium |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| CH₂ | Bend (Scissoring) | 1470 - 1450 | Medium |

| CH₃ | Bend (Rocking) | 1370 - 1350 | Medium |

The most prominent and diagnostic peak in the IR spectrum would be the strong C-O-C stretching vibration, confirming the presence of the tetrahydropyran ring. wikipedia.org The C=C stretching absorption of the ethylidene group might be of medium to weak intensity. The various C-H stretching and bending vibrations would confirm the presence of both sp² and sp³ hybridized carbon atoms. lumenlearning.com

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uq.edu.au The scattered X-rays provide information that, through complex mathematical analysis, is used to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

Should a crystalline derivative of 4-Ethylidenetetrahydro-2H-pyran be prepared, X-ray crystallography could provide invaluable data, including:

Confirmation of Connectivity: Unambiguous verification of the atomic connections, confirming the tetrahydropyran ring and the ethylidene substituent.

Determination of Conformation: The preferred chair or boat conformation of the tetrahydropyran ring in the solid state.

Absolute Configuration: For a chiral sample, anomalous dispersion methods can be used to determine the absolute configuration of the stereocenters. nih.gov

While no specific X-ray crystal structure of 4-Ethylidenetetrahydro-2H-pyran is currently published, the technique remains the gold standard for solid-state structural elucidation of small organic molecules. excillum.com

Advanced Spectroscopic Methods for Chiral Analysis (e.g., Vibrational Circular Dichroism)

4-Ethylidenetetrahydro-2H-pyran possesses a chiral center at the carbon atom of the pyran ring to which the ethylidene group is attached, and depending on the substitution pattern, other chiral centers may also be present. This means the compound can exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for investigating the stereochemistry of chiral molecules in solution. nih.govrsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum provides information about the absolute configuration and the conformational equilibrium of the molecule in solution. rsc.org

The application of VCD to 4-Ethylidenetetrahydro-2H-pyran would involve the following steps:

Experimental Measurement: The experimental IR and VCD spectra of an enantiomerically enriched sample are recorded.

Computational Modeling: Quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical IR and VCD spectra for one of the enantiomers (e.g., the R or S configuration).

Spectral Comparison: The experimental VCD spectrum is compared to the computationally predicted spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. york.ac.ukrsc.org

Computational Approaches to 4 Ethylidenetetrahydro 2h Pyran Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For 4-Ethylidenetetrahydro-2H-pyran, DFT methods can elucidate the distribution of electrons, predict molecular geometry, and quantify electronic descriptors that govern its reactivity.

Key Applications and Findings:

Geometric Optimization: DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G* or def2-TZVP, can determine the most stable three-dimensional structure of the molecule. mdpi.comresearchgate.net This involves finding the geometry with the lowest electronic energy, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The calculations reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution: Analysis of the electron density, through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. nih.gov This information highlights the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. For instance, the oxygen atom in the pyran ring is expected to carry a significant negative partial charge, making it a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electrostatic potential on the electron density surface. researchgate.net These maps clearly show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For 4-Ethylidenetetrahydro-2H-pyran, the area around the oxygen atom would be a region of strong negative potential.

Illustrative DFT Data for a Tetrahydropyran (B127337) System:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~1.8 D | Measures the overall polarity of the molecule. |

These are representative values for the parent tetrahydropyran and would be modified by the presence of the ethylidene group.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and dynamic properties of 4-Ethylidenetetrahydro-2H-pyran. nih.govnih.gov

Key Insights from MD Simulations:

Conformational Analysis: The tetrahydropyran ring is not planar and, like cyclohexane (B81311), exists predominantly in a chair conformation to minimize steric and torsional strain. lumenlearning.comchemistrysteps.com The ethylidene group at the 4-position will influence the ring's conformational preferences. MD simulations can sample the various possible conformations (e.g., chair, boat, twist-boat) and determine their relative populations and the energy barriers for interconversion. utdallas.edulibretexts.org

Flexibility and Internal Motions: MD trajectories show the vibrations and rotations of different parts of the molecule, such as the ethyl group and the hydrogens on the pyran ring. This provides a detailed understanding of the molecule's flexibility.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are invaluable for mapping out the potential energy surface of a chemical reaction. arxiv.org This allows for the detailed study of reaction mechanisms involving 4-Ethylidenetetrahydro-2H-pyran, including the identification of intermediates and the calculation of activation energies. nih.govresearchgate.net

Modeling Reaction Mechanisms:

Transition State (TS) Search: For a proposed reaction, such as an electrophilic addition to the ethylidene double bond, quantum chemical calculations can locate the transition state structure—the highest energy point along the reaction coordinate. The geometry and energy of the TS are critical for understanding the reaction's feasibility.

Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state is the activation energy. mdpi.com A lower activation energy implies a faster reaction rate. By calculating Ea for different possible pathways, chemists can predict which reaction is most likely to occur.

Reaction Intermediates: The calculations can also identify and characterize any stable intermediates that may form during the reaction, providing a complete, step-by-step mechanism. For example, in the thermal decomposition of related dihydropyrans, computational studies have been used to calculate the activation free energy for the reaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to build mathematical relationships between a molecule's structural or physicochemical properties (descriptors) and its biological activity or physical properties, respectively. nih.govnih.gov While specific QSAR/QSPR models for 4-Ethylidenetetrahydro-2H-pyran are not published, the methodologies are broadly applicable to pyran derivatives. nih.govnih.gov

How QSAR/QSPR is Applied:

Dataset Collection: A series of related pyran derivatives with known experimental data (e.g., toxicity, binding affinity, boiling point) is assembled. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using software. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity or property. youtube.com

Validation: The model's predictive power is rigorously tested using external and internal validation techniques to ensure it is robust and not due to chance correlation. researchgate.netresearchgate.net

A successful QSPR model for a set of pyran derivatives could, for example, predict the boiling point of 4-Ethylidenetetrahydro-2H-pyran based on its calculated molecular descriptors without needing to perform the physical experiment. Similarly, a QSAR model could estimate its potential toxicity or inhibitory activity against a specific biological target. aimspress.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation.

Predicting NMR Spectra:

Chemical Shifts: DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of 4-Ethylidenetetrahydro-2H-pyran. uncw.eduscilit.com These calculations determine the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions has become high enough to help distinguish between possible isomers of a newly synthesized molecule. github.io Machine learning approaches are also emerging as a rapid and accurate alternative to DFT for NMR prediction. nih.gov

Coupling Constants: By analyzing the dihedral angles from the optimized geometry, proton-proton coupling constants (J-couplings) can be estimated using modified Karplus equations, helping to predict the splitting patterns in the ¹H NMR spectrum. uncw.edu

Predicting IR Spectra:

Vibrational Frequencies: After a geometry optimization, DFT calculations can compute the harmonic vibrational frequencies of the molecule. mdpi.comijrpc.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with the peaks observed in an infrared (IR) spectrum. diva-portal.orgarxiv.org For 4-Ethylidenetetrahydro-2H-pyran, characteristic peaks would include C-H stretching, C-O-C stretching of the ether linkage, and the C=C stretching of the ethylidene group.

Illustrative Computed IR Frequencies for Tetrahydropyran:

The following table shows a comparison of experimental and computationally derived IR frequencies for the parent compound, tetrahydropyran.

| Vibrational Mode | Experimental Frequency (cm⁻¹) chemicalbook.com | Calculated Frequency (cm⁻¹) (Illustrative) |

| C-H Stretching | 2975, 2865 | 3001, 2981, 2958, 2887 |

| C-H Scissoring | ~1450-1500 | 1500, 1485, 1467, 1447 |

| C-O-C Stretching | 1070 | 1101, 1026 |

| Ring Deformation | ~870 | 867 |

Calculated values are often systematically higher than experimental ones due to the harmonic approximation and require scaling for better comparison. ijrpc.com

Biological and Material Science Applications of 4 Ethylidenetetrahydro 2h Pyran and Its Derivatives

Exploration of Antioxidant Activity

The antioxidant potential of pyran derivatives is a significant area of research, driven by the role of oxidative stress in numerous diseases. Various studies have synthesized and evaluated 4H-pyran and related derivatives for their ability to neutralize free radicals.

The antioxidant capacity is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. In one study, newly synthesized 4H-pyran and pyrano[2,3-c]pyrazole derivatives were evaluated for their antioxidant properties. researchgate.net Derivatives 4g and 4j emerged as particularly potent, with 4j demonstrating greater efficiency than the standard antioxidant Butylated Hydroxytoluene (BHT). researchgate.net Another study focused on 3-pyrroline-2-one (B142641) derivatives, identifying 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b ) as a promising radical scavenger based on DPPH assay results. acs.org Theoretical calculations further supported this, indicating it could be an effective scavenger of hydroxyl radicals (HO•) in both polar and non-polar environments, with efficacy comparable to conventional antioxidants like melatonin (B1676174) and Trolox. acs.org

A green synthesis approach using iron oxide magnetic nanoparticles as a catalyst produced a series of 4H-pyran derivatives, which were then tested for antioxidant activity. nih.gov One compound from this series, labeled 5b , showed excellent radical trapping and good reducing activity when compared against synthetic antioxidants like Tert-butylhydroquinone (TBHQ) and BHT. nih.gov The wide-ranging biological activities attributed to the 4H-pyran scaffold, including antioxidant effects, underscore its importance in synthetic and medicinal chemistry. organic-chemistry.org

Table 1: Antioxidant Activity of Selected Pyran Derivatives

| Compound/Derivative | Assay | Finding | Source(s) |

|---|---|---|---|

| Derivative 4j (A 4H-pyran derivative) | DPPH, FRAP | More efficient scavenger than standard BHT. | researchgate.net |

| Derivative 4g (A 4H-pyran derivative) | DPPH, FRAP | Strong DPPH scavenging and reducing potency. | researchgate.net |

| Compound 5b (A 4H-pyran derivative) | DPPH, FRAP | Excellent radical trapping and good reducing activity compared to BHT and TBHQ. | nih.gov |

| Compound 4b (A 3-pyrroline-2-one) | DPPH, Theoretical | Identified as the most promising radical scavenger in its series; effective against HO• radicals. | acs.org |

Investigation of Antimicrobial Properties and Structure-Activity Relationships

Derivatives of the pyran ring system have demonstrated significant antimicrobial activity, making them valuable leads in the development of new antibiotics to combat resistant bacterial strains. google.com The antimicrobial efficacy is often closely tied to the specific structural features of the molecule.

Research into 6-hydroxy-2H-pyran-3(6H)-ones revealed that the α,β-enone system is crucial for their biological action. encyclopedia.pub The antibacterial activity was found to be directly related to the size and nature of the substituents at the C-2 position of the pyran ring; bulkier substituents at this position led to greater activity against gram-positive bacteria. encyclopedia.pub For instance, 2-[4-(Phenylthio) phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a ) showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. encyclopedia.pub

In a study of spiro-4H-pyran derivatives, compounds containing both an indole (B1671886) and a cytosine-like ring showed the most potent antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. google.com This highlights the synergistic effect of combining different bioactive moieties onto the pyran scaffold. In contrast, derivatives with only cyanide and amino substituents on the aminopyran ring did not exhibit significant antibacterial effects. google.com Another investigation into an anthraquinone (B42736) derivative fused with a 4H-pyran ring showed that the resulting compound inhibited all tested organisms, demonstrating moderate antialgal, antifungal, and antibacterial activities. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyran and Related Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) | Structural Insight | Source(s) |

|---|---|---|---|---|

| Compound 8a (2-[4-(Phenylthio) phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one) | Staphylococcus aureus | 1.56 µg/mL | Bulkier C-2 substituent enhances activity. | encyclopedia.pub |

| Compound 9 (2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3 (6H)-one) | Streptococcus sp. C203M | 0.75 µg/mL | α,β-enone system is essential for activity. | encyclopedia.pub |

| Spiropyran 5d (Containing indole and cytosine rings) | S. aureus, S. pyogenes | Good antibacterial effects | Combination of indole and cytosine-like moieties confers high activity. | google.com |

| Compound 1 (4H-anthra[1,2-b]pyran derivative) | C. fusca, M. violaceum, B. megaterium | Moderate activity (5.5-7.5 mm inhibition zone) | Fused ring system shows broad-spectrum activity. | researchgate.net |

| Compound 8 (Azo derivative of pyrrolidine-2,5-dione) | S. aureus, Vibrio cholera | 16-256 µg/mL | Azo function (N=N) appears to be a key pharmacophore. | wordpress.com |

Assessment of Herbicidal Activity and Proposed Mechanisms

The pyran scaffold is a component of various synthetic compounds with herbicidal properties. organic-chemistry.org Research in this area focuses on designing derivatives that can inhibit essential plant enzymes, leading to effective weed control.

One major class of herbicides, the aryloxyphenoxypropionates (APPs), functions by targeting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.gov Rational drug design has led to the synthesis of new APP derivatives where a pyrimidine (B1678525) ring is connected to the phenoxypropionate core via an oxygen bridge. nih.gov Bioassays of these compounds showed good herbicidal activity against barnyard grass, with several derivatives being more potent than the commercial herbicide cyhalofop. nih.gov

Other enzymatic targets have also been explored. Phenyl pyrazole-based compounds, designed as isosteres of uracil-based protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, have shown strong activity against economically important weeds like Amaranthus retroflexus. mdpi.com Furthermore, transketolase (TK) has been identified as a novel target for herbicides. rsc.org A series of 1,3,4-oxadiazole (B1194373) derivatives were designed and synthesized to inhibit this enzyme. Two compounds, 4l and 4m , displayed excellent herbicidal activity against Amaranthus retroflexus and Digitaria sanguinalis, with over 90% inhibition at concentrations of 100-200 mg/L. rsc.org Molecular docking studies suggest these compounds bind effectively within the active cavity of the TK enzyme. rsc.org

Role as Precursors or Intermediates in Complex Natural Product Synthesis

The 2H-pyran and tetrahydropyran (B127337) rings are fundamental structural motifs present in a multitude of natural products. rsc.orgmdpi.com Consequently, the development of synthetic methodologies to construct these rings is of great strategic importance for the total synthesis of complex molecules. rsc.org 4-Hydroxy-2-pyrones, for example, are versatile building blocks used to prepare a wide array of biologically important pyran structures. organic-chemistry.org

One common strategy involves the cyclization of 1,3,5-tricarbonyl compounds, which mimics the biosynthetic pathways found in nature. organic-chemistry.org In a study aimed at producing 2,6-disubstituted tetrahydropyrans, an attempt to synthesize dihydropyrans (DHPs) from a δ-hydroxy-β-ketoester unexpectedly yielded a dihydrothiopyran (DHT) instead. rsc.org This serendipitous discovery was developed into a robust method for synthesizing 2,6-disubstituted DHTs and was successfully applied to the first total synthesis of citreothiopyrane A. rsc.org

The tetrahydropyran ring can also be formed through various cyclization reactions. The Prins cyclization of homoallylic alcohols with aldehydes provides a direct route to tetrahydropyran-4-ol derivatives. organic-chemistry.org This demonstrates the utility of pyran-forming reactions in building complex molecular architectures from simpler, readily available starting materials.

Applications in Polymer Chemistry (e.g., synthesis of recyclable polyesters)

The tetrahydropyran (THP) structure is finding increasing application in polymer chemistry, not just as a monomer component but also as a functional solvent. Tetrahydropyran itself can be produced from renewable biomass sources, making it an economically competitive and environmentally friendly "green" solvent. It has demonstrated excellent thermal and chemical stability and, importantly, is resistant to the ring-opening polymerization that can affect related solvents like tetrahydrofuran (B95107) (THF) under acidic conditions. This stability makes THP a superior solvent for various applications, including the dissolution of waste plastics such as polyethylene (B3416737) and polystyrene for chemical recycling.

In the realm of polymer synthesis, tetrahydropyran can be used as a solvent for cationic polymerization. google.com Its polarity helps stabilize the active cationic species, allowing for the production of high-molecular-weight polymers in a controlled manner. google.com

While direct polymerization of 4-Ethylidenetetrahydro-2H-pyran into recyclable polyesters is not widely documented, related heterocyclic compounds are being used to create new bio-based polymers. For instance, a series of copolyesters have been synthesized using 2,5-tetrahydrofuran dimethanol (THFDM), a monomer derived from bio-based resources, along with terephthalic acid and ethylene (B1197577) glycol. nih.gov These poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFT) copolyesters exhibit properties that make them suitable for applications in hydrophobic nanofiber films and demonstrate excellent spinning performance. nih.gov Such research points toward the potential of incorporating saturated oxygen-containing heterocyclic rings, like tetrahydropyran, into polymer backbones to create novel and sustainable materials.

Potential in Developing Inhibitors for Biological Targets (e.g., LRRK2 kinase)

The structural versatility of pyran-based scaffolds makes them attractive for designing inhibitors of specific biological targets implicated in human diseases. A prominent example is the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key target in the search for treatments for Parkinson's disease.

Mutations in the LRRK2 gene are a common cause of Parkinson's disease, and the kinase activity of the LRRK2 protein is linked to neuronal toxicity. Therefore, small molecules that can inhibit this kinase activity are of high therapeutic interest. Research has identified several compounds, including some with indirubin (B1684374) and pyran-related core structures, that effectively inhibit LRRK2 kinase activity.

More targeted efforts have led to the discovery of potent and selective LRRK2 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, which incorporates a pyrimidine ring, a close relative of the pyran heterocycle. mdpi.com A lead compound from this series, derived from a high-throughput screening hit, demonstrated excellent LRRK2 inhibition, high selectivity across the kinome, and favorable pharmacokinetic properties, including brain permeability. mdpi.com This work establishes that scaffolds related to pyran are viable starting points for developing new neuroprotective therapies. mdpi.com

Emerging Uses in Materials Science, Sensors, and Solar Cell Technologies

Beyond biological applications, pyran derivatives are being explored for their utility in advanced materials. Certain pyran-containing compounds are promising agents for photochromic materials, which can change color upon exposure to light. researchgate.net

A significant emerging application is in the field of renewable energy, specifically in Dye-Sensitized Solar Cells (DSSCs). Researchers have synthesized novel pyran-based photosensitizers for use in both n-type and p-type DSSCs. These dyes consist of a pyran core functionalized with different electron-acceptor groups and peripheral cyano-acrylic groups, which anchor the dye to the semiconductor surface. The optical and electrochemical properties of these dyes can be tuned by modifying the functional groups on the pyran core. Detailed analysis using Density Functional Theory (DFT) has provided insights into their electronic properties, confirming their potential as effective sensitizers for converting light into electricity.

Derivatives, Analogues, and Structural Modifications of 4 Ethylidenetetrahydro 2h Pyran

Synthesis and Reactivity of Alkylidene Pyranones and Lactones as Analogues

Alkylidene pyranones and lactones are significant analogues of 4-Ethylidenetetrahydro-2H-pyran, where the saturated ring is oxidized to a lactone or pyranone. These motifs are prevalent in bioactive natural products. rsc.orgrsc.org Their synthesis often involves sophisticated catalytic methods that enable precise control over structure and reactivity.

A prominent strategy for synthesizing γ-alkylidene lactones involves a direct palladium-catalyzed tandem β-C(sp³)–H olefination and lactonization process. rsc.orgchemrxiv.org This method effectively "stitches" together readily available carboxylic acids and styrenes in a single step, functionalizing three C-H bonds consecutively. rsc.orgchemrxiv.org The use of an N-acyl sulfonamide (NASA) ligand is crucial for this transformation, which demonstrates excellent functional group tolerance. rsc.orgchemrxiv.org

Alternative palladium-catalyzed approaches facilitate the β,γ-dehydrogenation of free aliphatic acids followed by vinyl C─H olefination. nih.gov This tandem reaction provides a direct route to β-alkylidene-γ-lactones, which are otherwise difficult to prepare. nih.gov The development of specialized bidentate oxime ether-pyridone and morpholine-pyridone ligands has been critical to enable the necessary sequential C-H activations. nih.gov

The synthesis of 2-pyrone derivatives, another class of analogues, can be achieved through various means. Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) offer an efficient route. organic-chemistry.org Gold-catalyzed cascade reactions involving propiolic acids have also been developed to produce 4-hydroxy 2-pyrones. nih.gov Furthermore, Pd-catalyzed coupling and lactonization of alkynylzinc and haloacrylic acid precursors provide a two-step pathway to 6-alkyl-2-pyrones. nih.gov The stability and reactivity of these systems, such as alkylidene dihydropyridines, can be finely tuned by the choice of reagents, influencing their susceptibility to oxidation and hydrolysis. rsc.org

| Synthetic Method | Reactants | Catalyst/Reagent | Product Type | Reference |

| Tandem C-H Olefination/Lactonization | Carboxylic Acids + Styrenes | Palladium with N-acyl sulfonamide ligand | γ-Alkylidene Lactones | rsc.orgchemrxiv.org |

| Tandem Dehydrogenation/Olefination | Free Aliphatic Acids | Palladium with oxime ether-pyridone ligand | β-Alkylidene-γ-Lactones | nih.gov |

| Three-Component Cascade | Acrylic Acids + Ethyl Glyoxylate + p-toluenesulfonamide | Ruthenium | Pyranones | organic-chemistry.org |

| Cascade Reaction | Propiolic Acids | Gold | 4-Hydroxy 2-Pyrones | nih.gov |

| Coupling and Lactonization | Alkynylzinc + Haloacrylic Acid | Palladium, then ZnBr₂ | 6-Alkyl-2-Pyrones | nih.gov |

Functionalized Tetrahydropyran (B127337) Derivatives and Their Chemical Space Exploration

The synthesis of functionalized tetrahydropyran (THP) derivatives is a cornerstone of modern organic chemistry, driven by the prevalence of this scaffold in pharmaceuticals. nih.govnih.gov A multitude of synthetic strategies have been developed to generate these valuable structures with high degrees of stereochemical control.

The Prins cyclization is a powerful and convergent method for constructing the THP ring from homoallylic alcohols and aldehydes. organic-chemistry.orgntu.edu.sgbeilstein-journals.org This reaction, often catalyzed by acids like phosphomolybdic acid or metal complexes, can yield highly substituted tetrahydropyran-4-ol derivatives with excellent stereoselectivity. organic-chemistry.org Variations such as the Mukaiyama aldol–Prins (MAP) cascade reaction have been developed to avoid side reactions by trapping the intermediate oxocarbenium ion with an internal nucleophile. beilstein-journals.org

Other significant methods include:

Catalytic Hydrogenation : A facile route to highly functionalized THPs, such as 2-Amino-1,5-anhydro-2-deoxy-d-glucitol, involves the simple catalytic hydrogenation of an oxazoline (B21484) derived from a corresponding 2-aminopyranose. nih.gov

Intramolecular Hydroalkoxylation : Platinum or copper catalysts can mediate the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups to form five- and six-membered cyclic ethers. organic-chemistry.org

Ruthenium-Catalyzed Reactions : Asymmetric synthesis of potent THP-based enzyme inhibitors has been achieved using a sequence of ruthenium-catalyzed reactions, including dynamic kinetic resolution and cycloisomerization, to build the functionalized pyranone core. nih.gov

The vast number of potential THP derivatives necessitates advanced methods for navigating the associated "chemical space" to identify molecules with optimal properties. nih.govnih.gov Computational active learning protocols combined with alchemical free energy calculations are being employed to efficiently search large chemical libraries for potent inhibitors of biological targets like phosphodiesterase 2 (PDE2). nih.govmpg.de These in silico methods guide the synthesis of promising candidates, accelerating the discovery process by focusing experimental efforts on a small subset of high-potential compounds from a virtual space that can contain billions of molecules. mpg.deyoutube.com

Incorporation into Bicyclic and Polycyclic Ring Systems

The tetrahydropyran ring serves as a fundamental building block in the assembly of more complex bicyclic and polycyclic systems, which are hallmarks of many potent natural products, particularly marine polyether toxins. bris.ac.uknih.gov The controlled formation of these intricate architectures relies on stereoselective cyclization strategies.